21-Desacetoxy-21-Chloro Anecortave
Description
21-Desacetoxy-21-Chloro Anecortave (CAS 75868-48-3) is a synthetic pregnane derivative with the molecular formula C₂₁H₂₇ClO₃ and a molecular weight of 362.89 g/mol . Structurally, it is characterized by a chloro group at the 21-position and the absence of an acetoxy group, distinguishing it from related corticosteroids like anecortave acetate (AL-3789). Its IUPAC name is (8S,10S,13S,14S,17R)-17-(2-chloroacetyl)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,10,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one . The compound is primarily used in biochemical research for synthesizing pregnane derivatives and studying antiangiogenic properties .
Properties
Molecular Formula |
C21H27ClO3 |
|---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
(8S,10S,13S,14S,17R)-17-(2-chloroacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27ClO3/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,25H,3-5,7-10,12H2,1-2H3/t15-,17+,19+,20+,21+/m1/s1 |
InChI Key |
YFXBALFUWXVJMK-ONKRVSLGSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]4(C(=O)CCl)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CCl)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Desacetoxy-21-Chloro Anecortave involves multiple steps, starting from a suitable steroidal precursor. The key steps typically include chlorination and deacetylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in batch processes, with careful monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
21-Desacetoxy-21-Chloro Anecortave undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
21-Desacetoxy-21-Chloro Anecortave has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 21-Desacetoxy-21-Chloro Anecortave involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to glucocorticoid receptors, thereby modulating the expression of genes involved in inflammation and immune response. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Anecortave Acetate (AL-3789)
Anecortave Desacetate (AL-4940)
Dexamethasone-21-Acetate
- Molecular Formula : C₂₄H₃₁FO₆ (MW: 434.50 g/mol) .
- Key Features : Contains a fluorine atom and methyl group at C16, enhancing glucocorticoid receptor affinity.
- Functional Contrast: Unlike 21-Desacetoxy-21-Chloro Anecortave, dexamethasone derivatives are primarily anti-inflammatory and immunosuppressive, with minimal direct angiostatic activity .
11-Deoxycortisol 21-Acetate
- Molecular Formula : C₂₃H₃₂O₅ (MW: 388.50 g/mol) .
- Key Features : Retains a hydroxyl group at C17 and an acetoxy group at C21.
- Functional Contrast : Primarily used in cortisol biosynthesis studies, lacking the angiostatic modifications seen in anecortave derivatives .
Comparative Data Table
Mechanistic and Pharmacokinetic Insights
- Chloro Substitution : The 21-chloro group in this compound may enhance metabolic stability compared to acetoxy-containing analogs, as chloro groups are less prone to enzymatic hydrolysis .
- Angiostatic Activity : Anecortave acetate’s superior efficacy over AL-4940 suggests that 21-substituent polarity (acetoxy > chloro > desacetate) correlates with tissue penetration and receptor binding .
- Solubility and Delivery : The absence of an acetoxy group in this compound could reduce aqueous solubility, necessitating alternative delivery methods (e.g., sustained-release devices) akin to those tested for AL-3789 .
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